molecular formula C12H13FN2 B15229042 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Katalognummer: B15229042
Molekulargewicht: 204.24 g/mol
InChI-Schlüssel: MHGWXDSMRFFYSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a fluorinated derivative of tetrahydrocarbazole. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of a fluorine atom in the structure can significantly alter its chemical and biological properties, making it a valuable compound for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the fluorination of a tetrahydrocarbazole precursor. One common method is the reaction of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one with an amine source under reductive conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, tetrahydrofuran, dimethyl sulfoxide

Major Products Formed

    Oxidation: 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

    Reduction: Fully saturated analogs of the compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Wirkmechanismus

The mechanism of action of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 2,3,4,9-tetrahydro-1H-carbazole
  • 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Uniqueness

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the presence of both a fluorine atom and an amine group in its structure. This combination imparts distinct chemical and biological properties, such as increased stability and enhanced binding affinity to biological targets . Compared to its analogs, this compound may exhibit superior performance in specific applications, making it a valuable subject of study.

Eigenschaften

Molekularformel

C12H13FN2

Molekulargewicht

204.24 g/mol

IUPAC-Name

8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

InChI

InChI=1S/C12H13FN2/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1,3,5,10,15H,2,4,6,14H2

InChI-Schlüssel

MHGWXDSMRFFYSS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.